2-Isopropoxybenzoic acid
Overview
Description
2-Isopropoxybenzoic acid is a chemical compound with the molecular formula C10H12O3 . It has an average mass of 180.201 Da and a monoisotopic mass of 180.078644 Da .
Synthesis Analysis
The synthesis of 2-Isopropoxybenzoic acid involves heating the solution to 70° C. on a water bath for 2 hours. The reaction mass is then cooled to 10° C., poured into ice water, and acidified with 5% dilute hydrochloric acid .Molecular Structure Analysis
The molecular structure of 2-Isopropoxybenzoic acid consists of 10 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Isopropoxybenzoic acid include a molecular formula of C10H12O3, an average mass of 180.201 Da, and a monoisotopic mass of 180.078644 Da .Scientific Research Applications
1. Synthetic Applications in Organic Chemistry
2-Iodoxybenzoic acid (IBX) is a versatile oxidant used in organic synthesis. It has been utilized for the dehydrogenation of tetrahydro-β-carbolines to aromatic forms under mild conditions, demonstrating its utility in the synthesis of marine indole alkaloids like eudistomin U. This showcases the compound's effectiveness in facilitating complex chemical reactions (Panarese & Waters, 2010).
2. Applications in Analytical Chemistry
The application of 2-isopropoxybenzoic acid derivatives in analytical chemistry is notable, especially in mass spectrometry. The compound has been used in on-MALDI-target N-glycan nonreductive amination, where it serves as both a labeling reagent for glycans and a matrix in MALDI-MS glycan analysis. This has improved the efficiency and accuracy of glycan analysis in biotherapeutics (Hronowski et al., 2020).
3. Environmental and Industrial Applications
The oxidation capabilities of 2-iodoxybenzoic acid derivatives are also harnessed in environmental applications. For example, the compound has been used in the Catalytic Wet Peroxide Oxidation (CWPO) process for the removal of pollutants from industrial effluents. This application underscores its potential in environmental remediation technologies (Gupta & Rakesh, 2019).
Safety And Hazards
properties
IUPAC Name |
2-propan-2-yloxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(2)13-9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPLDSOFBMZGIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90493841 | |
Record name | 2-[(Propan-2-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90493841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropoxybenzoic acid | |
CAS RN |
63635-26-7 | |
Record name | 2-[(Propan-2-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90493841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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